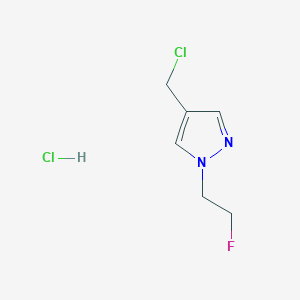

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a fluoroethyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. Common chloromethylating agents include chloromethyl methyl ether (MOMCl) and paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the fluoroethyl group to other alkyl groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoroethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Fluoroethyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrazole ring.

2-Fluoroethyl fluoroacetate: Contains a fluoroethyl group but differs in its ester functional group.

Uniqueness

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is unique due to its combination of a chloromethyl and fluoroethyl group on a pyrazole ring. This structural arrangement imparts specific reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Biologische Aktivität

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a chloromethyl group and a 2-fluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7ClF N2 (Figure 1). The presence of halogen substituents is believed to enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 172.58 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The incorporation of fluoro and chloro groups has been linked to increased potency against these pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole derivatives against A. baumannii have been reported as low as 1.56 µg/mL, indicating strong antimicrobial activity .

Anticancer Properties

The pyrazole scaffold has also been investigated for its anticancer potential. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways.

- Case Study : A study focusing on pyrazole derivatives showed that modifications at the 1-position (similar to the structure of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole) led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Pyrazoles are known to inhibit enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells.

- Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, disrupting membrane integrity and function.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various organic reactions typical for pyrazole derivatives. The functionalization of this compound allows for the enhancement of its biological properties.

- Synthetic Pathways : Common methods include nucleophilic substitution reactions where the chloromethyl group can be replaced or modified to enhance biological activity .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFN2.ClH/c7-3-6-4-9-10(5-6)2-1-8;/h4-5H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCJGZZIWXRPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.